molecular formula C12H10N2 B8729322 4-Methyl-9h-pyrido[3,4-b]indole CAS No. 497057-04-2

4-Methyl-9h-pyrido[3,4-b]indole

Cat. No. B8729322
CAS RN: 497057-04-2
M. Wt: 182.22 g/mol
InChI Key: DKEYKFSKWICGPE-UHFFFAOYSA-N
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Description

4-Methyl-9h-pyrido[3,4-b]indole is a chemical compound with the molecular formula C12H10N2 . It belongs to the class of organic compounds known as harmala alkaloids . These are compounds with a structure based on harmaline, harmine, harmalol, harman, or a derivative of those parents .


Synthesis Analysis

The synthesis of 4-Methyl-9h-pyrido[3,4-b]indole and related compounds has been reported in the literature . A manganese dioxide mediated one-pot method starting with an activated alcohol and consisting of alcohol oxidation, Pictet–Spengler cyclisation, and oxidative aromatisation, offers a convenient process that allows access to β-carbolines .


Molecular Structure Analysis

The molecular structure of 4-Methyl-9h-pyrido[3,4-b]indole is characterized by a pyrido[3,4-b]indole core, which is a type of β-carboline . The structure also includes a methyl group attached to the 9-position of the indole ring .

properties

CAS RN

497057-04-2

Product Name

4-Methyl-9h-pyrido[3,4-b]indole

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

4-methyl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H10N2/c1-8-6-13-7-11-12(8)9-4-2-3-5-10(9)14-11/h2-7,14H,1H3

InChI Key

DKEYKFSKWICGPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C3=CC=CC=C3N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-methyl-2,3,4,9-tetrahydro-1H-β-carboline (214 mg, 1.17 mmol) was suspended in xylenes (10 ml). Pd (10% wt. on carbon, 21 mg) catalyst was added thereto and the reaction mixture was stirred at 160° C. for 24 hours, then cooled to RT and filtered through celite. The filtrate was concentrated to dryness to give 4-methyl-9H-β-carboline (210 mg).
Name
4-methyl-2,3,4,9-tetrahydro-1H-β-carboline
Quantity
214 mg
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
21 mg
Type
catalyst
Reaction Step Three

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